molecular formula C10H11NO2 B2731136 Isochromane-3-carboxamide CAS No. 1797217-06-1

Isochromane-3-carboxamide

Cat. No.: B2731136
CAS No.: 1797217-06-1
M. Wt: 177.203
InChI Key: OWSXFDAVKFWNIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Isochromane-3-carboxamide involves a benzene ring fused to a seven-membered lactam ring. The presence of the carboxamide moiety in related compounds like indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The study of chromone-3-carboxamide towards nitrogen and carbon nucleophiles has shown diverse chemical reactivities, leading to the synthesis of chromane-2,4-diones, chromenopyrazoles, and chromenoisoxazole, among others. This indicates a potential for Isochromane-3-carboxamide to undergo similar nucleophilic transformations, offering pathways to novel compounds (Ibrahim, 2013).
  • Synthesis approaches involving chromone derivatives to produce aminomethylidenechroman-2-carboxamides have been documented, suggesting that this compound could serve as a key intermediate in multicomponent reactions to create structurally diverse molecules (Ghosh et al., 2016).

Potential Pharmacological Applications

  • Chromone derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), with specific substitutions on the γ-pyrone nucleus showing preference as MAO-B inhibitors. This suggests that derivatives of this compound could also be explored for their potential MAO inhibitory activity, which is relevant in the treatment of neurological disorders (Gaspar et al., 2011).

Material Science and Bioorganic Chemistry

  • The synthesis of carboxylate-containing polyamides from specific acids and chlorides, leading to materials that can bind Ca(II) ions, highlights the role of carboxamide functional groups in the development of materials with potential applications in biomineralization and the nuclear industry. This points to the broader utility of carboxamide derivatives in material science and bioorganic chemistry (Ueyama et al., 1998).

Novel Synthetic Methodologies

  • The development of novel synthetic methodologies using carboxamide derivatives, such as the synthesis of polysubstituted isochromanes and the exploration of gold carbene complexes as intermediates in the α-addition of amines to isocyanides, underscores the versatility of carboxamide compounds in facilitating complex chemical transformations (Salomone et al., 2013), (Parks & Balch, 1973).

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXFDAVKFWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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